molecular formula C21H15N3O5 B12174637 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12174637
M. Wt: 389.4 g/mol
InChI Key: SODUEVKTRJAHFI-UHFFFAOYSA-N
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Description

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, an oxadiazole ring, and a prop-2-en-1-yloxy substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxadiazole ring and the prop-2-en-1-yloxy substituent. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new substituents to the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(2-propyn-1-yloxy)butanoic acid
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C21H15N3O5/c1-2-11-27-14-9-7-13(8-10-14)19-20(24-29-23-19)22-21(26)18-12-16(25)15-5-3-4-6-17(15)28-18/h2-10,12H,1,11H2,(H,22,24,26)

InChI Key

SODUEVKTRJAHFI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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